Antazoline Sulfate: A Technical Guide on the Core Mechanism of Action
Antazoline Sulfate: A Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
Antazoline (B1665563) is a first-generation ethylenediamine-derivative antihistamine that also possesses significant antiarrhythmic, anticholinergic, and local anesthetic properties.[1] Its primary mechanism of action is the competitive and reversible antagonism of the histamine (B1213489) H1 receptor, which underlies its utility in alleviating allergic symptoms.[2][3] However, its broader pharmacological profile, particularly its Class I antiarrhythmic effects, is attributed to a multi-channel blockade targeting cardiac sodium and potassium channels.[4] This technical guide provides an in-depth review of the molecular mechanisms of Antazoline, presenting quantitative pharmacological data, detailed experimental protocols, and visualizations of key pathways and workflows.
Primary Mechanism of Action: Histamine H1 Receptor Antagonism
Antazoline's principal therapeutic effect as an antihistamine is achieved through its interaction with the histamine H1 receptor, a G protein-coupled receptor (GPCR). It selectively binds to the H1 receptor but does not activate it; instead, it competitively blocks the binding of endogenous histamine.[2][3] This antagonism prevents the downstream signaling cascade responsible for allergic symptoms, such as vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[1][5]
Signaling Pathway
The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, Gqα activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Antazoline prevents the initiation of this entire cascade by occupying the histamine binding site on the receptor.
Caption: Antazoline competitively blocks the histamine H1 receptor, preventing Gq-mediated signaling.
Quantitative Pharmacological Data
While a specific dissociation constant (Ki) for Antazoline at the human H1 receptor is not widely reported, studies comparing its affinity across histamine receptor subtypes demonstrate high selectivity for the H1 receptor.[6] Other quantitative data relate to its secondary activities.
Table 1: Pharmacological Parameters of Antazoline
| Parameter | Target/Assay | Value | Cell Line | Reference |
|---|---|---|---|---|
| H2:H1 Receptor Affinity Ratio | Histamine H2 vs H1 Receptor | 1163 | Rodent Brain | [6] |
| H3:H1 Receptor Affinity Ratio | Histamine H3 vs H1 Receptor | 1110 | Rodent Brain | [6] |
| EC₅₀ | HBV DNA Inhibition | 2.910 µmol/L | HepAD38 | [2] |
| EC₅₀ | HBV DNA Inhibition | 2.349 µmol/L | Huh7 |[2] |
Secondary Mechanisms of Action
Beyond its antihistaminic effects, Antazoline exhibits several other clinically relevant mechanisms of action.
Antiarrhythmic Effects: Ion Channel Blockade
Antazoline is recognized for its "quinidine-like" antiarrhythmic properties, placing it functionally within Class I of the Vaughan Williams classification.[4] This activity is primarily attributed to the blockade of cardiac ion channels.
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Sodium (Na⁺) Channel Blockade: Electrophysiological studies in humans show changes consistent with sodium channel blockade, including a significant prolongation of the P wave and QRS complex duration.[4][7] This slows down the initial phase of cardiac action potential depolarization.
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Potassium (K⁺) Channel Blockade: The observed prolongation of the QT interval suggests an additional effect on potassium channels, which are responsible for cardiac repolarization.[4][7] This multi-channel blocking action increases the effective refractory period of atrial muscle, contributing to its efficacy in terminating atrial fibrillation.
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Calcium (Ca²⁺) Channel Blockade: In neuronal cultures, antazoline has been shown to inhibit P/Q- and N-type voltage-gated calcium channels.[8] While its effect on cardiac L-type calcium channels is less characterized, this finding points to a broader ion channel modulating profile.
Caption: Proposed antiarrhythmic mechanism of Antazoline via multi-ion channel blockade.
Table 2: Effects of Intravenous Antazoline on Cardiac Electrophysiological Parameters in Humans
| Parameter | Baseline (mean ± SD) | Post-Antazoline (mean ± SD) | Change | Study Population | Reference |
|---|---|---|---|---|---|
| P Wave Duration (ms) | 101 ± 10 | 110 ± 16 | Significant Prolongation | Healthy Volunteers | [7] |
| QRS Duration (ms) | 101 ± 12 | 107 ± 12 | Significant Prolongation | Healthy Volunteers | [7] |
| QT Interval (ms) | 399 ± 27 | 444 ± 23 | Significant Prolongation | Healthy Volunteers | [7] |
| QTcF Interval (ms) | 403 ± 21 | 448 ± 27 | Significant Prolongation | Healthy Volunteers | [7] |
| HV Interval (ms) | 45.8 ± 6.2 | 50.1 ± 6.5 | Significant Prolongation | Patients undergoing EPS | [6] |
| RA-ERP (ms) | 210.7 ± 22.8 | 227.3 ± 24.5 | Significant Prolongation | Patients undergoing EPS | [6] |
| LA-ERP (ms) | 211.3 ± 23.3 | 230.7 ± 25.4 | Significant Prolongation | Patients undergoing EPS | [6] |
SD: Standard Deviation; QTcF: Fridericia-corrected QT interval; HV: His-ventricular; RA-ERP: Right Atrium Effective Refractory Period; LA-ERP: Left Atrium Effective Refractory Period; EPS: Electrophysiological Study.
Anticholinergic Properties
As a first-generation antihistamine, Antazoline also possesses anticholinergic activity, meaning it can block muscarinic acetylcholine (B1216132) receptors.[1] This action contributes to the drying of mucous membranes, which is beneficial for relieving nasal and ocular secretions associated with allergic reactions.[1] In cardiac tissue, its anticholinergic action can lead to an increase in heart rate.[7]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol outlines a method to determine the binding affinity (Ki) of Antazoline for the H1 receptor.
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Objective: To calculate the concentration of Antazoline that inhibits 50% of specific radioligand binding (IC₅₀) and subsequently determine its inhibition constant (Ki).
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Materials:
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Membrane Preparation: Homogenates from cells (e.g., HEK293) expressing the human histamine H1 receptor.
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Radioligand: [³H]mepyramine (a selective H1 antagonist).
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Test Compound: Antazoline Sulfate.
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Non-specific Control: A high concentration (e.g., 10 µM) of a non-labeled H1 antagonist like mianserin.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Instrumentation: Scintillation counter, cell harvester, glass fiber filters.
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Procedure:
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Assay Setup: In a 96-well plate, prepare triplicate wells for:
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Total Binding: Membrane homogenate + [³H]mepyramine (at a concentration near its Kd, ~1-5 nM).
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Non-specific Binding: Membrane homogenate + [³H]mepyramine + high concentration of mianserin.
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Competition: Membrane homogenate + [³H]mepyramine + varying concentrations of Antazoline.
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Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.
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Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
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Washing: Wash filters with ice-cold assay buffer to remove any remaining unbound radioligand.
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Counting: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
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Plot the percentage of specific binding against the logarithm of the Antazoline concentration.
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Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
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Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]mepyramine and Kd is its dissociation constant for the H1 receptor.
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Caption: Experimental workflow for a competitive radioligand H1 receptor binding assay.
Protocol: In Vivo Electrophysiology Study (EPS)
This protocol describes a clinical research method to assess the antiarrhythmic effects of Antazoline in humans.
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Objective: To measure changes in cardiac electrophysiological parameters in response to intravenous Antazoline administration.
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Subject Population: Patients undergoing clinical EPS for arrhythmias. Exclusion criteria include significant structural heart disease or use of other antiarrhythmic drugs.
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Procedure:
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Baseline Measurement: After placing multipolar electrode catheters in the heart (e.g., high right atrium, His bundle region, coronary sinus, right ventricle), perform baseline measurements of:
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ECG Intervals: P wave, PR, QRS, QT, and QTc.
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Intracardiac Intervals: AH (atrial-His) and HV (His-ventricular).
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Refractory Periods: Atrial and ventricular effective refractory periods (AERP, VERP) and atrioventricular node effective refractory period (AVN-ERP).
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Conduction Times: Intra- and interatrial conduction times.
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Drug Administration: Administer Antazoline intravenously, typically in sequential boluses (e.g., 100 mg doses up to a total of 300 mg).[6]
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Post-Administration Measurement: Repeat all baseline electrophysiological and ECG measurements at predefined intervals after Antazoline administration.
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Monitoring: Continuously monitor surface ECG and hemodynamics throughout the procedure.
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Data Analysis: Compare baseline and post-administration parameters using appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any changes induced by Antazoline.
Protocol: Whole-Cell Patch Clamp Electrophysiology
This in vitro protocol is used to characterize the effect of Antazoline on specific ion channels in isolated cardiomyocytes.
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Objective: To measure the effect of Antazoline on the current, kinetics, and voltage-dependence of specific cardiac ion channels (e.g., Na⁺, K⁺).
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Materials:
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Cells: Isolated primary cardiomyocytes or cell lines expressing the ion channel of interest (e.g., HEK293 cells expressing NaV1.5 or hERG).
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Solutions: Extracellular and intracellular (pipette) solutions designed to isolate the specific ionic current being studied.
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Instrumentation: Patch-clamp amplifier, microscope, micromanipulator, data acquisition system.
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-
Procedure:
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Pipette Formation: A glass micropipette with a ~1 µm tip is filled with intracellular solution and brought into contact with a single cell.
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Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
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Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, allowing electrical access to the cell's interior.
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Voltage Clamp: The amplifier holds the cell membrane potential at a specified voltage ("holding potential") and applies a series of voltage steps (the "protocol") to elicit channel opening and closing.
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Current Measurement: The amplifier measures the pico- to nano-ampere currents flowing through the ion channels.
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Drug Application: After recording baseline currents, Antazoline is applied to the cell via the extracellular solution, and the voltage-clamp protocol is repeated to measure the drug's effect.
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Data Analysis: The recorded currents before and after drug application are analyzed to determine the percentage of channel block. By testing a range of concentrations, a dose-response curve can be generated to calculate the IC₅₀ value for Antazoline on that specific ion channel.
References
- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of voltage-gated Ca2+ channels by antazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
